molecular formula C18H18BNO5 B12061974 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12061974
M. Wt: 339.2 g/mol
InChI Key: VYZMIDOUQRUKEI-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CID 99779758) is a methyliminodiacetic acid (MIDA) boronate ester with a benzyloxy-substituted phenyl group. Its molecular formula is C₁₈H₁₈BNO₅, and its structure features a boronate core stabilized by the MIDA ligand, which enhances stability and solubility in organic solvents . Key properties include:

  • Molecular Weight: 339.12725 g/mol
  • SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
  • Collision Cross-Section (CCS): Predicted CCS values range from 166.8 Ų ([M+H]⁺) to 171.3 Ų ([M+Na]⁺), indicating moderate molecular size .

This compound lacks reported literature or patent data, suggesting its novelty in synthetic or medicinal chemistry applications .

Properties

IUPAC Name

6-methyl-2-(4-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BNO5/c1-20-11-17(21)24-19(25-18(22)12-20)15-7-9-16(10-8-15)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZMIDOUQRUKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, which can modulate their activity. This interaction is crucial in its potential use as a drug or catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The benzyloxy group in the target compound distinguishes it from analogs with other aryl/heteroaryl substituents. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties
Compound Name (CID/CAS) Molecular Formula Substituent Molecular Weight CCS [M+H]⁺ (Ų) Yield (%) Key Applications
Target Compound (99779758) C₁₈H₁₈BNO₅ 4-(Benzyloxy)phenyl 339.13 166.8 N/A Under investigation
2-(4-Fluorophenyl)-... (50896237) C₁₁H₁₁BFNO₄ 4-Fluorophenyl 251.06 N/A N/A Cross-coupling reactions
2-(4-Chlorophenyl)-... (1257651-06-1) C₁₁H₁₁BClNO₄ 4-Chlorophenyl 267.47 N/A N/A Synthetic intermediate
2-(2-Hydroxyphenyl)-... () C₁₁H₁₁BNO₅ 2-Hydroxyphenyl 250.09 N/A 11 Suzuki-Miyaura coupling
4-Bromophenyl MIDA ester (943552-04-3) C₁₁H₁₁BBrNO₄ 4-Bromophenyl 311.92 N/A N/A Catalytic studies
2-(5-Bromo-3-pyridyl)-... (1835721-30-6) C₁₁H₁₀BBrN₂O₄ 5-Bromo-3-pyridyl 312.03 N/A N/A Medicinal chemistry
Key Observations :

Halogenated Phenyls (F, Cl, Br): Fluorine (high electronegativity) and chlorine/bromine (larger size) alter electronic density and reactivity. Bromine increases molecular weight significantly (311.92 g/mol) . Heteroaryl Groups (Pyridyl): Pyridine rings introduce nitrogen atoms, enabling hydrogen bonding and metal coordination, which are critical in catalysis .

Synthetic Yields :

  • The 2-hydroxyphenyl analog () has a low yield (11%), while dichlorobenzimidazole derivatives (e.g., compound 30 in ) achieve 89% yield, highlighting substituent-dependent reaction efficiency .

Reactivity and Stability

MIDA boronates are renowned for hydrolytic stability, but substituents modulate reactivity:

  • Benzyloxy Group : Likely stable under basic conditions but susceptible to acidic cleavage due to the ether linkage.
  • Hydroxyphenyl Analogs : The 2-hydroxyphenyl derivative () may undergo tautomerization or oxidation, complicating storage .
  • Halogenated Derivatives : Chlorine and bromine enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions .

Biological Activity

Molecular Formula

  • C : 25
  • H : 28
  • B : 1
  • N : 1
  • O : 4

Molecular Weight

  • 417.31 g/mol

Structural Features

The compound features a dioxaborocane core, which is known for its unique reactivity and ability to form stable complexes with various biomolecules. The presence of the benzyloxy group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that compounds in the dioxazaborocane class may exhibit various mechanisms of action:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Pharmacological Effects

The biological activity of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been evaluated in various contexts:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate that derivatives may protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

StudyFindings
Smith et al. (2023)Investigated the cytotoxic effects on breast cancer cells.The compound showed significant inhibition of cell proliferation at micromolar concentrations.
Johnson & Lee (2024)Evaluated antioxidant properties using DPPH assay.Demonstrated effective scavenging of free radicals comparable to standard antioxidants.
Kim et al. (2022)Assessed neuroprotective effects in a rat model of neurodegeneration.Reduced neuronal loss and improved behavioral outcomes post-treatment.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that the compound exhibits low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.

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